molecular formula C14H24BrN B3280108 N-octyl-4-metylpyridinium bromide CAS No. 70850-61-2

N-octyl-4-metylpyridinium bromide

Cat. No.: B3280108
CAS No.: 70850-61-2
M. Wt: 286.25 g/mol
InChI Key: YJKKNFIGBRWJHL-UHFFFAOYSA-M
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Description

N-octyl-4-metylpyridinium bromide is a quaternary ammonium compound with the molecular formula C14H24BrN. It is a pyridinium salt, characterized by the presence of a pyridine ring substituted with an octyl group at the nitrogen atom and a methyl group at the fourth position of the ring. This compound is known for its surfactant properties and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-octyl-4-metylpyridinium bromide can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of 4-methylpyridine with octyl bromide in the presence of a suitable solvent such as acetonitrile or ethanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control to ensure uniformity and high yield. The purification process may involve multiple steps, including filtration, washing, and drying, to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-octyl-4-metylpyridinium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-octyl-4-metylpyridinium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-octyl-4-metylpyridinium bromide involves its interaction with biological membranes. The compound integrates into the lipid bilayer, disrupting the membrane structure and increasing its permeability. This property is utilized in drug delivery systems to enhance the uptake of therapeutic agents. The molecular targets include membrane proteins and lipids, and the pathways involved are related to membrane fluidity and integrity .

Comparison with Similar Compounds

Similar Compounds

  • N-hexyl-4-metylpyridinium bromide
  • N-decyl-4-metylpyridinium bromide
  • N-dodecyl-4-metylpyridinium bromide

Uniqueness

N-octyl-4-metylpyridinium bromide is unique due to its optimal chain length, which provides a balance between hydrophobicity and hydrophilicity. This balance enhances its surfactant properties and makes it more effective in applications such as micellar catalysis and drug delivery compared to its shorter or longer chain analogs .

Properties

IUPAC Name

4-methyl-1-octylpyridin-1-ium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N.BrH/c1-3-4-5-6-7-8-11-15-12-9-14(2)10-13-15;/h9-10,12-13H,3-8,11H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKKNFIGBRWJHL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[N+]1=CC=C(C=C1)C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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